molecular formula C20H18N6O3 B2539325 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034548-87-1

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide

カタログ番号: B2539325
CAS番号: 2034548-87-1
分子量: 390.403
InChIキー: HQFIVHNHWXEFOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H18N6O3 and its molecular weight is 390.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds featuring a chromene moiety linked to a triazolo-pyridazine structure via a pyrrolidine group. This unique combination of structural features contributes to its biological activity.

Key Structural Features:

  • Chromene Core: Known for various biological activities, including anti-inflammatory and antioxidant effects.
  • Triazolo-Pyridazine Moiety: Associated with significant biological activities such as kinase inhibition.
  • Pyrrolidine Group: Enhances the lipophilicity and potential bioavailability of the compound.

1. Inhibitory Effects on Kinases

Recent studies have demonstrated that similar compounds with triazolo-pyridazine structures exhibit potent inhibitory activity against various kinases. For instance, derivatives have shown IC50 values in the low micromolar range against c-Met kinase, which is implicated in cancer progression. The compound under review may exhibit similar properties due to its structural analogies.

Table 1: Inhibitory Potency Against Kinases

CompoundTarget KinaseIC50 (μM)Reference
12ec-Met0.090
PYZ16COX-II0.52
PYZ19COX-II5.01

2. Anticancer Activity

The anticancer potential of compounds similar to the one has been investigated extensively. For example, triazolo-pyridazine derivatives have displayed cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)Mechanism of Action
12eA5491.06 ± 0.16Apoptosis induction
12eMCF-71.23 ± 0.18Cell cycle arrest
12eHeLa2.73 ± 0.33Apoptosis induction

These findings suggest that the compound may also possess significant anticancer properties.

The proposed mechanisms through which the compound exerts its biological effects include:

  • Kinase Inhibition: By binding to the ATP-binding site of kinases such as c-Met, it can prevent downstream signaling pathways that promote cell proliferation and survival.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have explored the pharmacological properties of related compounds:

  • Case Study on COX-II Inhibition:
    • A series of pyrazolylbenzyltriazole derivatives were evaluated for COX-II inhibition, revealing significant anti-inflammatory properties with selectivity over COX-I.
    • The most potent compound exhibited an IC50 value significantly lower than traditional NSAIDs like Celecoxib .
  • Case Study on c-Met Inhibitors:
    • Research on triazolo-pyridazine derivatives showed promising results in inhibiting c-Met kinase in vitro and demonstrated moderate cytotoxicity against multiple cancer cell lines .

特性

IUPAC Name

2-oxo-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c27-19(14-11-13-5-1-2-6-15(13)29-20(14)28)21-12-18-23-22-16-7-8-17(24-26(16)18)25-9-3-4-10-25/h1-2,5-8,11H,3-4,9-10,12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFIVHNHWXEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=CC=CC=C5OC4=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。